molecular formula C11H9N3O3 B8464797 4-(5-Nitropyridin-2-yloxy)phenylamine

4-(5-Nitropyridin-2-yloxy)phenylamine

Cat. No. B8464797
M. Wt: 231.21 g/mol
InChI Key: UHXWYRZDBITALP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Nitropyridin-2-yloxy)phenylamine is a useful research compound. Its molecular formula is C11H9N3O3 and its molecular weight is 231.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Nitropyridin-2-yloxy)phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Nitropyridin-2-yloxy)phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(5-Nitropyridin-2-yloxy)phenylamine

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

4-(5-nitropyridin-2-yl)oxyaniline

InChI

InChI=1S/C11H9N3O3/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H,12H2

InChI Key

UHXWYRZDBITALP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of sodium hydroxide (730 mg, 18.25 mmol) in methanol was added 4-aminophenol (2.00 g, 18.32 mmol). After the resulting mixture was made to dissolve, methanol was evaporated under reduced pressure. To the residue was added DMF (20 mL), and then 2-chloro-5-nitropyridine (2.91 g, 18.35 mmol). The reaction solution was stirred for 1.5 hours at 70° C., and then concentrated under reduced pressure. Water was added to the residue, and the resulting solution was extracted with ethyl acetate. The ethyl acetate layer was washed with brine. The ethyl acetate layer was dried over anhydrous magnesium sulfate, after which solvent was evaporated, and the residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=1:1), to thereby yield 3.37 g of the title compound.
Quantity
730 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step Two

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